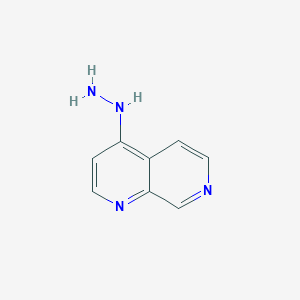

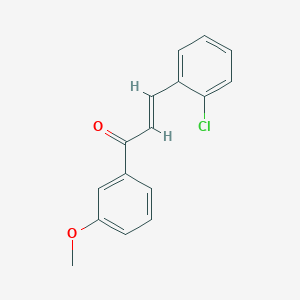

8-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “8-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide” is a derivative of quinoline . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of numerous research studies . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular formula of “this compound” is C17H12ClN5O2 . It has an average mass of 353.763 Da and a monoisotopic mass of 353.067963 Da .Chemical Reactions Analysis

Quinoline derivatives, including “this compound”, have been known to exhibit important biological activities . They have been used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .Wirkmechanismus

The exact mechanism of action of chloroquine is not fully understood, but it is thought to work by interfering with the ability of parasites and viruses to replicate. Chloroquine is known to accumulate in the acidic environment of lysosomes, where it can inhibit the activity of enzymes involved in the replication of parasites and viruses. Additionally, chloroquine has been shown to modulate the immune response, which may contribute to its therapeutic effects.

Biochemical and Physiological Effects

Chloroquine has a wide range of biochemical and physiological effects, including inhibition of protein synthesis, modulation of immune response, and alteration of lysosomal function. These effects are thought to contribute to the therapeutic efficacy of chloroquine in treating various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using chloroquine in lab experiments is that it has a well-established safety profile, as it has been used for several decades as a treatment for malaria. Additionally, chloroquine is relatively inexpensive and widely available. However, chloroquine has some limitations, including its potential to cause toxic side effects at high doses and its limited efficacy against certain strains of malaria.

Zukünftige Richtungen

There are several potential future directions for research on chloroquine. One area of interest is the development of new derivatives of chloroquine that may have improved efficacy and safety profiles. Additionally, further research is needed to fully understand the mechanism of action of chloroquine and its potential applications in treating other diseases. Finally, the potential use of chloroquine in combination with other drugs or therapies should be explored to maximize its therapeutic benefits.

Synthesemethoden

The synthesis of chloroquine involves several steps, including the reaction of 4,7-dichloroquinoline with ethyl diethanolamine to form 7-chloro-4-(2-diethylaminoethoxy)quinoline. The resulting product is then reacted with 3-pyridylmethylamine to form 8-chloro-4-(3-pyridylmethylamino)quinoline. Finally, the compound is treated with hydroxylamine to yield 8-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide.

Wissenschaftliche Forschungsanwendungen

Chloroquine has been extensively studied for its potential applications in treating various diseases, including malaria, rheumatoid arthritis, and COVID-19. In the case of malaria, chloroquine works by inhibiting the growth of the Plasmodium parasite, which causes the disease. In the case of rheumatoid arthritis, chloroquine has been shown to reduce inflammation and joint damage. More recently, chloroquine has been studied for its potential use in treating COVID-19, as it has been shown to inhibit the replication of the SARS-CoV-2 virus in vitro.

Eigenschaften

IUPAC Name |

8-chloro-4-oxo-N-(pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c17-13-5-1-4-11-14(13)19-9-12(15(11)21)16(22)20-8-10-3-2-6-18-7-10/h1-7,9H,8H2,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQQUPYQVYHUNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C(C2=O)C(=O)NCC3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-ethyl-5-{[(3-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2396354.png)

![(4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2396358.png)

![N-(2,6-dimethylphenyl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396362.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-{[2-(diethylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2396370.png)

![N-cyclohexyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2396371.png)